REACTION_CXSMILES
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[CH2:1]([NH2:5])[CH:2]([CH3:4])[CH3:3].[N+:6]([C:9]1[CH:10]=[C:11]([S:15](Cl)(=[O:17])=[O:16])[CH:12]=[CH:13][CH:14]=1)([O-:8])=[O:7]>>[CH2:1]([NH:5][S:15]([C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([N+:6]([O-:8])=[O:7])[CH:10]=1)(=[O:16])=[O:17])[CH:2]([CH3:4])[CH3:3]
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Name
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|
Quantity
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0.396 g
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Type
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reactant
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Smiles
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C(C(C)C)N
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
C(C(C)C)NS(=O)(=O)C1=CC(=CC=C1)[N+](=O)[O-]
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.916 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.8% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |